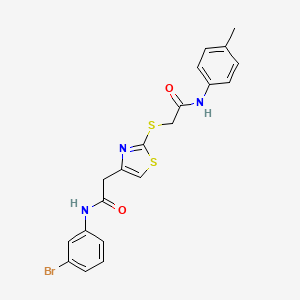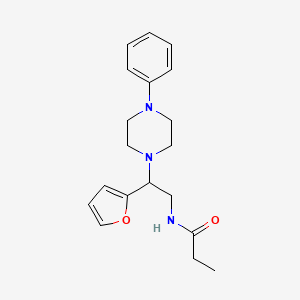
N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)propionamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as FPEP and has been studied for its potential use in the treatment of various diseases.
Scientific Research Applications
PET Imaging of Microglia
PET Imaging of Microglia by Targeting Macrophage Colony-Stimulating Factor 1 Receptor (CSF1R)
This study highlights the development of a PET radiotracer specific for CSF1R, a microglia-specific marker. The compound, [11C]CPPC, can noninvasively image reactive microglia and disease-associated microglia, contributing to neuroinflammation in vivo. This advancement aids in understanding neuropsychiatric disorders and monitoring neuroinflammatory effects of immunotherapy for malignancies (Horti et al., 2019).
DNA-Binding Affinity
A Crystallographic and Spectroscopic Study of DNA-Binding Affinity
Research into 2,5-Bis(4-guanylphenyl)furan, an analogue of the drug berenil, reveals enhanced DNA-binding affinity. This compound shows tighter binding to specific DNA sequences, contributing to its potential as a minor groove binding drug with applications in addressing the Pneumocystis carinii pathogen (Laughton et al., 1995).
Antibacterial and Antioxidant Activities
Synthesis, Antibacterial, Antiurease, and Antioxidant Activities of 1,2,4-Triazole Schiff Base and Amine Derivatives
This research showcases the synthesis of new compounds with effective antiurease and antioxidant activities, demonstrating the diverse biological applications of furan-based compounds in combating bacterial infections and promoting antioxidant effects (Sokmen et al., 2014).
Neurodegenerative Disease Treatment
Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as A2A Adenosine Receptor Inverse Agonists
This study introduces compounds designed as A2A adenosine receptor antagonists/inverse agonists for treating neurodegenerative disorders. One specific derivative showed high binding affinity and inverse agonist potency, marking a promising step towards developing treatments for diseases like Parkinson's and Alzheimer's (Varano et al., 2020).
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-2-19(23)20-15-17(18-9-6-14-24-18)22-12-10-21(11-13-22)16-7-4-3-5-8-16/h3-9,14,17H,2,10-13,15H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZJQESAYLAQSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(4-pyridinyl)acetonitrile](/img/structure/B2682126.png)
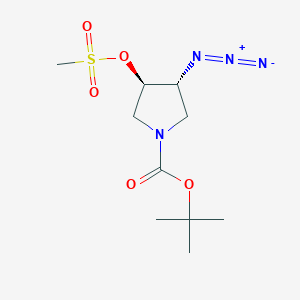
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2682129.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2682130.png)
![Tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B2682131.png)
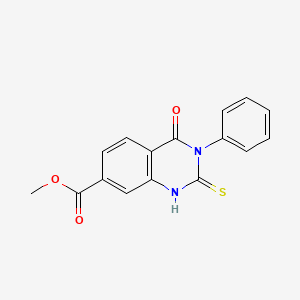
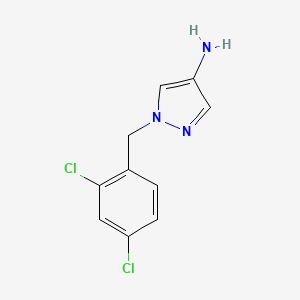

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2682138.png)

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2682142.png)
![N-(3,4-dimethoxyphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2682144.png)

